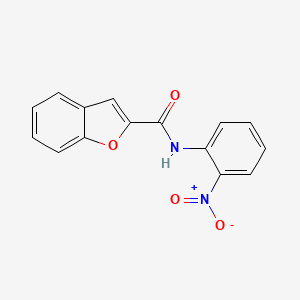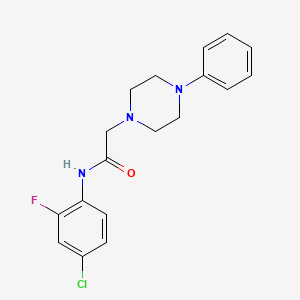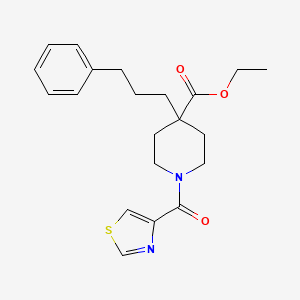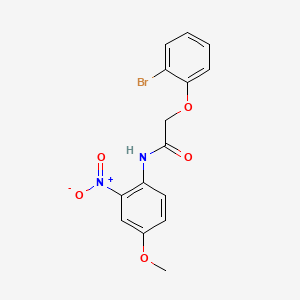![molecular formula C19H22N2O2S B5159973 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 2000s and has since become a popular tool for investigating the role of Notch signaling in various biological processes.
Wirkmechanismus
DAPT works by binding to the active site of gamma-secretase and preventing it from cleaving Notch receptors. This leads to the accumulation of unprocessed Notch proteins in the cell membrane, which in turn inhibits downstream signaling events and alters gene expression patterns.
Biochemical and Physiological Effects:
In addition to its effects on Notch signaling, DAPT has been shown to have a variety of other biochemical and physiological effects. For example, it can inhibit the growth and proliferation of cancer cells, promote the differentiation of embryonic stem cells, and modulate the activity of various enzymes and transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAPT is its specificity for Notch signaling, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, DAPT can also have off-target effects and may not be suitable for all experimental systems. In addition, its potency and efficacy can vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research involving DAPT. For example, it could be used to investigate the role of Notch signaling in various disease states, such as cancer, Alzheimer's disease, and cardiovascular disease. It could also be used to study the effects of Notch signaling on stem cell differentiation and tissue regeneration. Finally, new and improved inhibitors of gamma-secretase could be developed based on the structure of DAPT, which could have even greater specificity and potency.
Synthesemethoden
DAPT can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4-propoxybenzoyl chloride with N-(3,4-dimethylphenyl)thiourea in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
DAPT is primarily used as an inhibitor of Notch signaling, a highly conserved pathway that plays a critical role in cell fate determination and differentiation. By blocking the activity of gamma-secretase, an enzyme required for the cleavage and activation of Notch receptors, DAPT can effectively shut down Notch signaling and allow researchers to investigate its downstream effects.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-11-23-17-9-6-15(7-10-17)18(22)21-19(24)20-16-8-5-13(2)14(3)12-16/h5-10,12H,4,11H2,1-3H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDDEVFZGUMLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-4-propoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)

![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzenesulfonate](/img/structure/B5159928.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)


![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)

![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)
